molecular formula C7H10N2O B2514123 1-(1-methyl-1H-imidazol-5-yl)propan-1-one CAS No. 592555-22-1

1-(1-methyl-1H-imidazol-5-yl)propan-1-one

Cat. No. B2514123
CAS RN: 592555-22-1
M. Wt: 138.17
InChI Key: QZUSGFQVNBUUPC-UHFFFAOYSA-N
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Description

“1-(1-methyl-1H-imidazol-5-yl)propan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is amphoteric in nature, meaning it shows both acidic and basic properties .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

The molecular structure of “1-(1-methyl-1H-imidazol-5-yl)propan-1-one” is represented by the Inchi Code: 1S/C7H10N2O/c1-3-6(10)7-8-4-5-9(7)2/h4-5H,3H2,1-2H3 .


Chemical Reactions Analysis

Imidazole is a key component in many pharmaceutical compounds due to its broad range of chemical and biological properties . It is used in the synthesis of various drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The compound “1-(1-methyl-1H-imidazol-5-yl)propan-1-one” has a molecular weight of 138.17 . It is a liquid at room temperature .

Scientific Research Applications

Pharmaceutical Applications

Imidazole, the core structure in “1-(1-methyl-1H-imidazol-5-yl)propan-1-one”, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Potential

Certain derivatives of imidazole have shown good antimicrobial potential . This suggests that “1-(1-methyl-1H-imidazol-5-yl)propan-1-one” could potentially be used in the development of new antimicrobial agents.

Anti-tubercular Activity

Imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This indicates that “1-(1-methyl-1H-imidazol-5-yl)propan-1-one” could be used in the research and development of anti-tubercular drugs.

Synthesis of Heterocyclic Compounds

Imidazole is a key component in the synthesis of various heterocyclic compounds . These compounds have a wide range of applications in medicinal chemistry, including the treatment of infectious diseases .

Anti-Candida Activity

Certain imidazole derivatives have shown significant anti-Candida activity . This suggests that “1-(1-methyl-1H-imidazol-5-yl)propan-1-one” could be used in the development of new antifungal agents.

Industrial and Scientific Research

“1-(1-methyl-1H-imidazol-5-yl)propan-1-one” is used for non-medical purposes in industrial or scientific research processes .

Safety And Hazards

The safety data sheet for a similar compound, “(1-Methyl-1H-imidazol-5-yl)methylamine”, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, such as “1-(1-methyl-1H-imidazol-5-yl)propan-1-one”, may provide potential solutions .

properties

IUPAC Name

1-(3-methylimidazol-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUSGFQVNBUUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-imidazol-5-yl)propan-1-one

CAS RN

592555-22-1
Record name 1-(1-methyl-1H-imidazol-5-yl)propan-1-one
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